tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Overview
Description
“tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate” is a chemical compound with the molecular formula C10H18N2O2 . It is also known by other names such as “Carbamic acid, N- [ (1R,5S)-3-azabicyclo[3.1.0]hex-6-yl]-, 1,1-dimethylethyl ester” and "tert-Butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate” is characterized by a bicyclic ring system with a carbamate functional group . The average molecular mass is 198.262 Da .Physical And Chemical Properties Analysis
“tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate” has a density of 1.1±0.1 g/cm3, a boiling point of 305.3±31.0 °C at 760 mmHg, and a flash point of 138.5±24.8 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Stereoisomers: A significant advancement in the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed. This new approach allows for a more efficient synthesis of these unnatural amino acids (Bakonyi et al., 2013).
- Scalable Synthesis: The scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has been described, demonstrating the importance of controlled stereoselectivity in chemical synthesis (Gan et al., 2013).
- Preparation of Cyclopropanones: The preparation of substituted bicyclo[3.1.0]hexan-6-ones (cyclopropanones) showcases the diverse chemical transformations and rearrangements possible with tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate derivatives (Sorensen & Sun, 1996).
Biochemical Applications and Research
- Antimalarial Activity: Research on derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, a related compound, indicates their potential in antimalarial activities, showcasing the biomedical research potential of similar structures (Ningsanont et al., 2003).
- Liquid Crystalline Compounds: The development of novel liquid crystalline compounds containing Bicyclo[3.1.0]hexane core units illustrates the potential application in materials science (Kozhushkov et al., 2004).
Analytical and Structural Characterization
- NMR Characterization: The structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, a related compound, has been characterized using 2D heteronuclear NMR experiments, highlighting the importance of advanced analytical techniques in understanding the structure and properties of these compounds (Aouine et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYOMZXJQAKHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456904 | |
Record name | tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
CAS RN |
198211-38-0 | |
Record name | tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(BOC-amino)-3-azabicyclo[3.1.0]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.